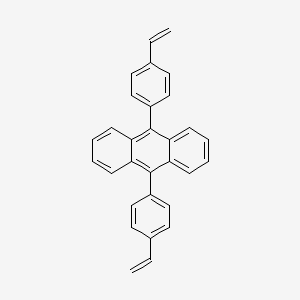
9,10-Bis(4-vinylphenyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(4-vinylphenyl)anthracene is an organic compound belonging to the anthracene family. It is characterized by the presence of two vinylphenyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-vinylphenyl)anthracene typically involves the Suzuki cross-coupling reaction. This method employs palladium-catalyzed coupling of 9,10-dibromoanthracene with 4-vinylphenylboronic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene, at elevated temperatures (around 100°C) to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Bis(4-vinylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the vinyl groups to ethyl groups.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Bis(4-ethylphenyl)anthracene.
Substitution: Brominated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
9,10-Bis(4-vinylphenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for bioimaging and sensing applications.
Medicine: Investigated for its potential use in photodynamic therapy due to its strong fluorescence properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism by which 9,10-Bis(4-vinylphenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This fluorescence can be harnessed in various applications, such as bioimaging and OLEDs. The molecular targets and pathways involved include interactions with light and the subsequent emission of photons .
Comparación Con Compuestos Similares
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
**
Propiedades
Fórmula molecular |
C30H22 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
9,10-bis(4-ethenylphenyl)anthracene |
InChI |
InChI=1S/C30H22/c1-3-21-13-17-23(18-14-21)29-25-9-5-7-11-27(25)30(28-12-8-6-10-26(28)29)24-19-15-22(4-2)16-20-24/h3-20H,1-2H2 |
Clave InChI |
XDKXYJQSMJUNFY-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


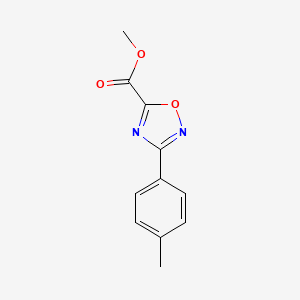
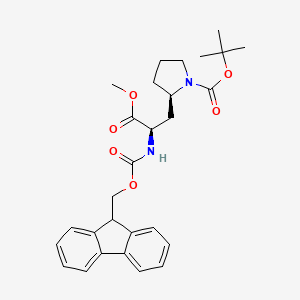



![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
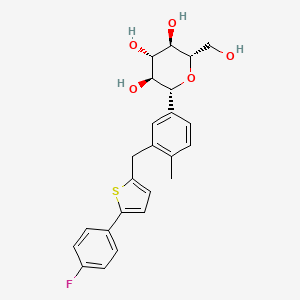


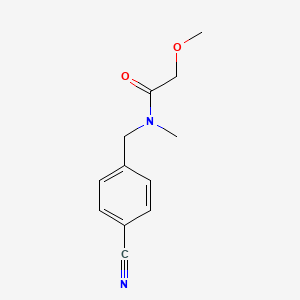
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
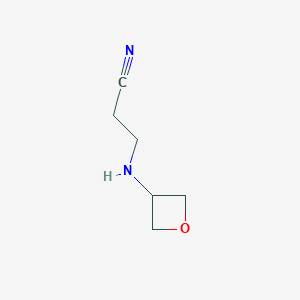

![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
